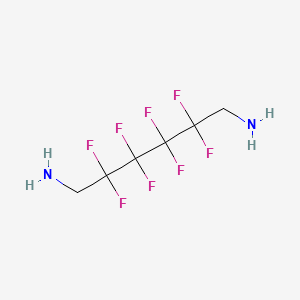

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine

Descripción general

Descripción

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine, also known as 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane, is an organic compound . It has a molecular weight of 262.10 .

Synthesis Analysis

The synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine typically involves the reaction of octafluoropentanoic acid with acryloyl chloride under alkaline conditions . The specific reaction conditions and methods can vary greatly and can be adjusted based on specific needs and reaction scale .Molecular Structure Analysis

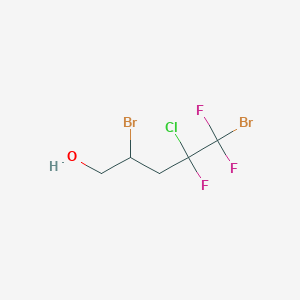

The molecular structure of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is represented by the linear formula HOCH2(CF2)4CH2OH . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is primarily used in organic synthesis reactions as an addition reagent, alkylating agent, and nucleophilic reagent . It can react with compounds such as amino acids and amines to synthesize organic compounds .Physical And Chemical Properties Analysis

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is a solid substance . It has a boiling point of 100 °C at 3 mmHg and a melting point of 66-70 °C . It is soluble in organic solvents such as ethanol, ether, and acetone .Aplicaciones Científicas De Investigación

Metal-Catalysed Diamination Reactions

Diamines are pivotal in the synthesis of natural products and pharmaceutical agents due to their presence in numerous biologically active compounds. Metal-catalysed diamination reactions have been highlighted as key processes for synthesizing chiral 1,2-diamines, which serve as crucial elements in asymmetric synthesis and catalysis. These advancements suggest a potential area where compounds like 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine could be applied, especially in the synthesis of complex natural products and drug molecules (Cardona & Goti, 2009).

Microbial Degradation and Environmental Applications

The study of microbial degradation of explosives and the transformation of nitroaromatic compounds indicates a significant role of diamines in environmental bioremediation. Such research points to the potential utility of diamine derivatives in facilitating or enhancing microbial degradation pathways, especially in treating pollutants or hazardous substances (Hawari et al., 2000).

Medicinal Applications

Diamines possess a wide range of biological activities and are foundational in numerous medicinal agents, including antiarrhythmics, antihypertensives, and anticancer drugs. The broad spectrum of biological activity associated with 1,2-diamines underscores their importance in pharmaceutical development and the potential for novel diamine compounds to contribute to this field (Michalson & Szmuszkovicz, 1989).

Material Science and Catalysis

Diamines are also integral to the development of new materials and catalysts. For example, gold clustering at the terminal functions of long-chain thiols and amines demonstrates the role of diamine structures in forming complex inorganic compounds with potential applications in nanotechnology and materials science (López‐de‐Luzuriaga et al., 1997).

Environmental Science and Pollution Control

Research on the synthesis and phase transformations involving arsenic compounds points to the critical role of diamines in environmental science, particularly in understanding the stability and solubility of pollutants and their control through advanced materials (Paktunc et al., 2008).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h1-2,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYCOUFPSXBQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381422 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine | |

CAS RN |

355-73-7 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

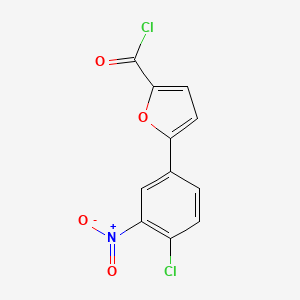

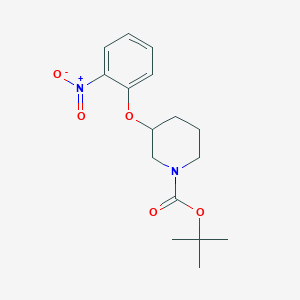

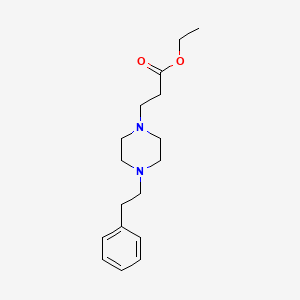

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)

![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)